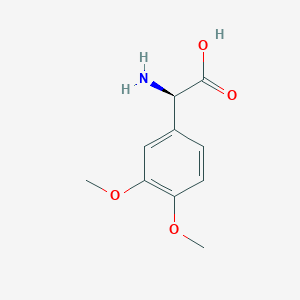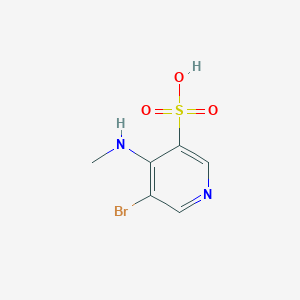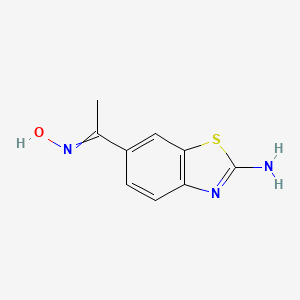
(R)-a-Amino-3,4-dimethoxybenzeneacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-α-Amino-3,4-dimethoxybenzeneacetic acid is an organic compound that belongs to the class of amino acids It features a benzene ring substituted with two methoxy groups and an amino group attached to the α-carbon
准备方法
合成路线和反应条件
(R)-α-氨基-3,4-二甲氧基苯乙酸的合成通常涉及以下步骤:
起始原料: 合成从3,4-二甲氧基苯甲醛开始。
中间体的形成: 醛基通过与盐酸羟胺和醋酸钠反应转化为腈。
还原: 然后,腈使用氢气和钯催化剂还原为胺。
最终产物的形成: 然后,胺与氯乙酸反应形成(R)-α-氨基-3,4-二甲氧基苯乙酸。
工业生产方法
(R)-α-氨基-3,4-二甲氧基苯乙酸的工业生产方法通常涉及类似的合成路线,但针对大规模生产进行了优化。 这包括使用连续流动反应器和自动化系统以确保一致的质量和产量。
化学反应分析
反应类型
(R)-α-氨基-3,4-二甲氧基苯乙酸经历了几种类型的化学反应:
氧化: 该化合物可以被氧化形成相应的醌。
还原: 还原反应可以将该化合物转化为其相应的醇。
取代: 在适当的条件下,甲氧基可以被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用带有钯催化剂的氢气进行还原。
取代: 取代反应通常涉及卤化物或胺等亲核试剂。
主要产物
从这些反应形成的主要产物包括醌、醇和原始化合物的各种取代衍生物。
科学研究应用
(R)-α-氨基-3,4-二甲氧基苯乙酸在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的构建块。
生物学: 研究该化合物在生化途径和酶相互作用中的潜在作用。
医学: 正在进行的研究探索其潜在的治疗作用,特别是在神经退行性疾病方面。
工业: 它用于生产药物以及作为合成其他化学化合物的中间体。
作用机理
(R)-α-氨基-3,4-二甲氧基苯乙酸的作用机理涉及它与特定分子靶点和途径的相互作用:
分子靶点: 该化合物与体内的酶和受体相互作用,影响各种生化过程。
涉及的途径: 它参与与神经递质合成和降解相关的途径,以及氧化应激反应。
作用机制
The mechanism of action of ®-α-Amino-3,4-dimethoxybenzeneacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in the body, influencing various biochemical processes.
Pathways Involved: It is involved in pathways related to neurotransmitter synthesis and degradation, as well as oxidative stress responses.
相似化合物的比较
类似化合物
(R)-扁桃酸: 结构相似,但没有甲氧基。
(R)-α-羟基苯乙酸: 结构相似,但具有羟基而不是氨基。
(R)-α-羟基苯乙酸: 结构相似,但具有羟基而不是甲氧基。
独特性
(R)-α-氨基-3,4-二甲氧基苯乙酸的独特之处在于苯环上同时存在甲氧基和氨基,这赋予了它独特的化学和生物学特性。
本文详细介绍了(R)-α-氨基-3,4-二甲氧基苯乙酸,涵盖了其合成、反应、应用、作用机理以及与类似化合物的比较
属性
分子式 |
C10H13NO4 |
|---|---|
分子量 |
211.21 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(3,4-dimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C10H13NO4/c1-14-7-4-3-6(5-8(7)15-2)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)/t9-/m1/s1 |
InChI 键 |
HVFSBZGHEZRVGA-SECBINFHSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)[C@H](C(=O)O)N)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B11820779.png)





![tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B11820826.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]hept-5-enoic acid](/img/structure/B11820834.png)
![1-[4-(1H-imidazol-1-yl)phenyl]ethanone oxime](/img/structure/B11820838.png)
![tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalate](/img/structure/B11820841.png)
![rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid](/img/structure/B11820843.png)

![1,2-Ethanediamine, N1-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-](/img/structure/B11820851.png)
